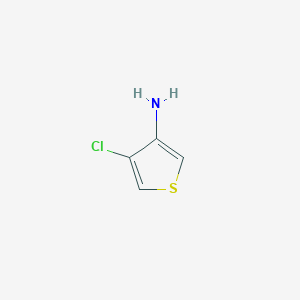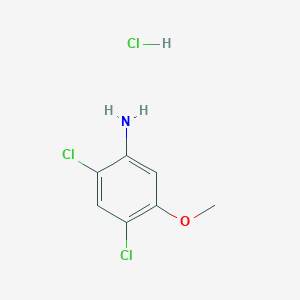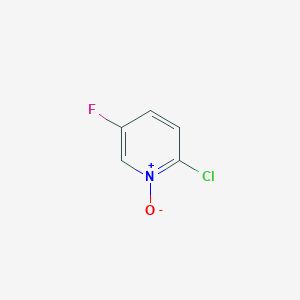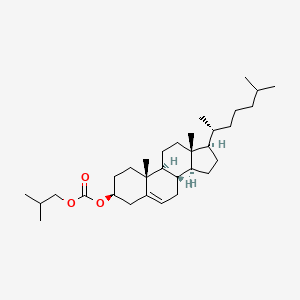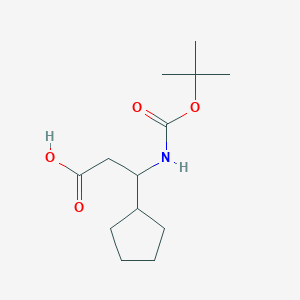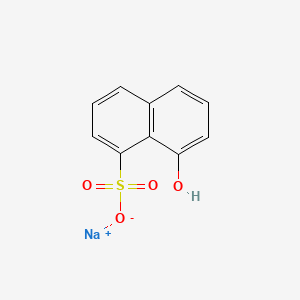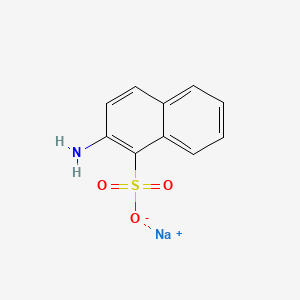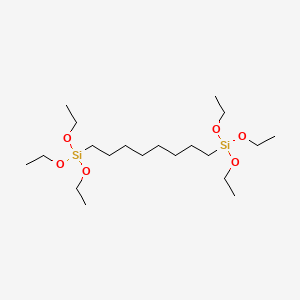
1,8-Bis(triethoxysilyl)octane
概要
説明
1,8-Bis(triethoxysilyl)octane: is an organosilicon compound with the molecular formula C20H46O6Si2 and a molecular weight of 438.76 g/mol . It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers . This compound is commonly used as a silane coupling agent, which can react with the surface of inorganic or organic materials to improve adhesion and interface compatibility .
作用機序
Target of Action
1,8-Bis(triethoxysilyl)octane is a chemical intermediate
Mode of Action
The mode of action of this compound involves its interaction with moisture and water, which leads to the formation of ethanol . This reaction is a hydrolysis process, which is a common reaction for silanes.
Biochemical Pathways
The biochemical pathway of this compound involves the metabolism of ethanol, which is the hydrolysis product of this compound . Ethanol is metabolized to acetaldehyde and acetic acid .
Pharmacokinetics
It is known that overexposure to ethanol, the hydrolysis product of this compound, by skin absorption, inhalation, or ingestion may have a narcotic effect .
Result of Action
The result of the action of this compound is the production of ethanol, which can have a narcotic effect when overexposed . Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture and water, which can lead to the formation of ethanol . The US OSHA PEL (TWA) for ethanol is 1000 ppm .
生化学分析
Biochemical Properties
It is known to react with the surfaces of both organic and inorganic materials, improving their adhesion properties and interfacial compatibility .
Cellular Effects
It is known that the hydrolysis product of this compound is ethanol . Overexposure to ethanol can have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness .
Temporal Effects in Laboratory Settings
It is known to react slowly with moisture and water .
Metabolic Pathways
Its hydrolysis product, ethanol, is metabolized to acetaldehyde and acetic acid .
準備方法
Synthetic Routes and Reaction Conditions: 1,8-Bis(triethoxysilyl)octane can be synthesized by reacting 1,8-dichlorooctane with triethoxysilane . The reaction typically involves the replacement of chlorine atoms in 1,8-dichlorooctane with triethoxysilane groups, followed by purification and crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:
- Reacting 1,8-dichlorooctane with triethoxysilane in the presence of a catalyst.
- Purifying the product through distillation or crystallization.
- Ensuring the final product meets industry standards for purity and quality .
化学反応の分析
Types of Reactions: 1,8-Bis(triethoxysilyl)octane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form ethanol and silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked structures.
Common Reagents and Conditions:
Hydrolysis: Water or moisture is required for the hydrolysis reaction.
Condensation: Acidic or basic catalysts can be used to facilitate the condensation reaction.
Major Products Formed:
Hydrolysis: Ethanol and silanol groups.
Condensation: Siloxane bonds and cross-linked structures.
科学的研究の応用
1,8-Bis(triethoxysilyl)octane has a wide range of applications in scientific research, including:
類似化合物との比較
- 1,4-Bis(triethoxysilyl)benzene
- 1,8-Octanediylbis(triethoxysilane)
- 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane
Uniqueness: 1,8-Bis(triethoxysilyl)octane is unique due to its ability to form highly stable cross-linked structures with enhanced hydrolytic stability. This property makes it particularly useful in applications requiring long-term durability and environmental resistance .
特性
IUPAC Name |
triethoxy(8-triethoxysilyloctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJVUUALHWJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
503065-10-9 | |
| Record name | 1,8-Bis(triethoxysilyl)octane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503065-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30626459 | |
| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-60-4 | |
| Record name | 1,8-Bis(triethoxysilyl)octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


